2-Methoxy-3-(pentadecyloxy)propan-1-OL
Description
2-Methoxy-3-(pentadecyloxy)propan-1-OL is a polyfunctional alcohol derivative featuring a propane backbone substituted with a methoxy (–OCH₃) group at the C2 position and a pentadecyloxy (–OC₁₅H₃₁) group at the C3 position, alongside a primary hydroxyl (–OH) group at the C1 position. This structure imparts unique amphiphilic properties, combining the hydrophilicity of the hydroxyl group with the hydrophobicity of the long alkyl chain. Such compounds are often explored for applications in surfactants, lipid-based drug delivery systems, or stabilizers in formulations.
Properties
CAS No. |
84337-40-6 |
|---|---|
Molecular Formula |
C19H40O3 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
2-methoxy-3-pentadecoxypropan-1-ol |
InChI |
InChI=1S/C19H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(17-20)21-2/h19-20H,3-18H2,1-2H3 |
InChI Key |
HMHRFOLVGAYUQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCOCC(CO)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Physical Properties of 2-Methoxy-3-(pentadecyloxy)propan-1-OL and Analogous Compounds
*Calculated based on molecular formula.
†Estimated due to long alkyl chain increasing intermolecular van der Waals forces.
††Predicted lower than water, aligning with hydrophobic alkyl dominance.
†††Higher than shorter-chain alcohols due to reduced volatility.
Key Observations :
- Molar Mass: The pentadecyloxy group increases molar mass by ~5.5× compared to 3-(Diethylamino)-2,2-dimethyl-propan-1-ol .
- Boiling Point : The extended alkyl chain elevates boiling points significantly compared to linear alcohols (e.g., propan-1-ol, butan-1-ol) .
- Solubility : Insolubility in water contrasts sharply with smaller alcohols, reflecting the dominance of the hydrophobic C15 chain.
- Flash Point : Reduced volatility due to the long chain likely raises the flash point, enhancing safety during handling .
Chemical Stability and Reactivity
- Ether Stability : Ether linkages (–O–) are generally resistant to hydrolysis under neutral conditions but may cleave in strong acids or oxidizing environments. The methoxy group may confer slight electronic stabilization compared to bulkier substituents.
- Alkyl Chain Stability : Long alkyl chains are prone to oxidative degradation, though the methoxy group’s electron-donating effects could mitigate this. highlights that methoxy-substituted pyrazines exhibit relative stability during storage, suggesting similar substituents here may enhance stability .
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